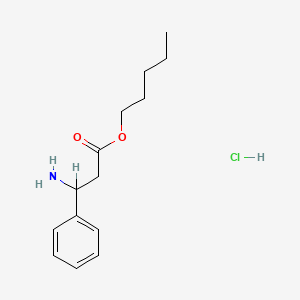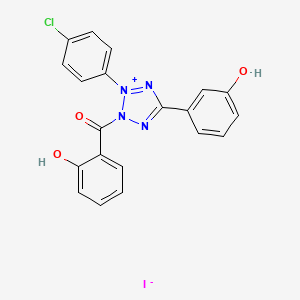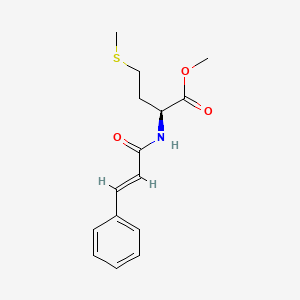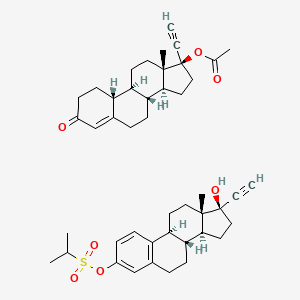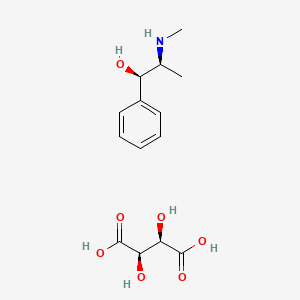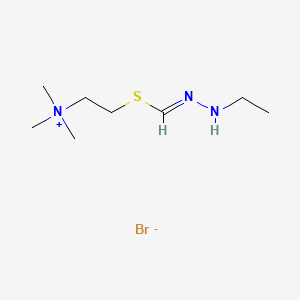
N'-Ethylamidinothiocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Ethylamidinothiocholine is a chemical compound that belongs to the class of thiocholines. Thiocholines are known for their applications in biochemical studies, particularly in the determination of cholinesterases. N’-Ethylamidinothiocholine is characterized by the presence of an ethyl group attached to the amidinothiocholine structure, which imparts unique properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Ethylamidinothiocholine typically involves the reaction of ethylamine with a suitable amidinothiocholine precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-Ethylamidinothiocholine may involve large-scale batch or continuous processes. The raw materials, including ethylamine and the amidinothiocholine precursor, are mixed in reactors under controlled conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N’-Ethylamidinothiocholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: N’-Ethylamidinothiocholine can participate in nucleophilic substitution reactions, where the ethyl group or the thiocholine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
N’-Ethylamidinothiocholine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in studies involving cholinesterases, where it serves as a substrate or inhibitor.
Medicine: N’-Ethylamidinothiocholine is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N’-Ethylamidinothiocholine involves its interaction with molecular targets such as cholinesterases. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. The pathways involved include the cholinergic neurotransmission pathway, which plays a crucial role in various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
N’-Methylamidinothiocholine: Similar structure but with a methyl group instead of an ethyl group.
Acetylthiocholine: Contains an acetyl group instead of an amidinothiocholine moiety.
Benzoylthiocholine: Features a benzoyl group in place of the amidinothiocholine structure.
Uniqueness
N’-Ethylamidinothiocholine is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other thiocholines may not be as effective.
Propiedades
Número CAS |
51384-91-9 |
|---|---|
Fórmula molecular |
C8H20BrN3S |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
2-[(E)-(ethylhydrazinylidene)methyl]sulfanylethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C8H20N3S.BrH/c1-5-9-10-8-12-7-6-11(2,3)4;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1/b10-8+; |
Clave InChI |
RRSPOVJJVYGEJC-VRTOBVRTSA-M |
SMILES isomérico |
CCN/N=C/SCC[N+](C)(C)C.[Br-] |
SMILES canónico |
CCNN=CSCC[N+](C)(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




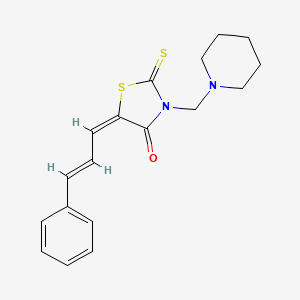
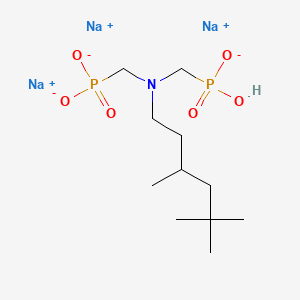
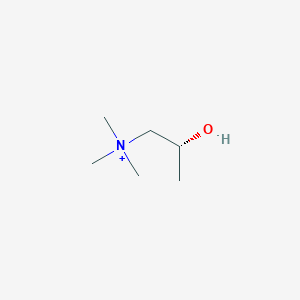
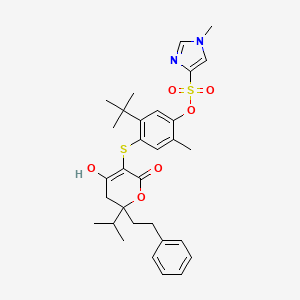

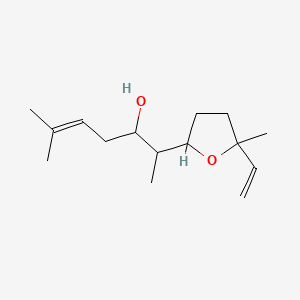
![3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid](/img/structure/B12739089.png)
